

Spectroscopic Profile of N-Butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butylbenzamide*

Cat. No.: *B1595955*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Butylbenzamide** ($C_{11}H_{15}NO$), a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Spectroscopic Data Summary

The structural and spectroscopic properties of **N-Butylbenzamide** have been characterized using a suite of analytical techniques. The data presented herein has been compiled from various spectral databases and peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **N-Butylbenzamide** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **N-Butylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.77	m	2H	Aromatic (ortho-H)
7.48-7.40	m	3H	Aromatic (meta- and para-H)
6.47	br s	1H	N-H
3.47-3.41	m	2H	N-CH ₂
1.62-1.54	m	2H	N-CH ₂ -CH ₂
1.44-1.35	m	2H	N-CH ₂ -CH ₂ -CH ₂
0.95	t	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for **N-Butylbenzamide**

Chemical Shift (δ) ppm	Assignment
167.9	C=O (Amide Carbonyl)
134.8	Aromatic (Quaternary C)
131.2	Aromatic (para-CH)
128.5	Aromatic (meta-CH)
126.8	Aromatic (ortho-CH)
40.1	N-CH ₂
31.7	N-CH ₂ -CH ₂
20.2	N-CH ₂ -CH ₂ -CH ₂
13.9	CH ₃

Note: Specific ^{13}C NMR chemical shift assignments are based on typical values for similar structures and may require further 2D NMR analysis for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for **N-Butylbenzamide** are presented below.

Table 3: IR Spectroscopic Data for **N-Butylbenzamide**

Wavenumber (cm^{-1})	Assignment	Functional Group
3290	N-H Stretch	Amide
1635	C=O Stretch (Amide I)	Amide

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **N-Butylbenzamide** is summarized below.

Table 4: Mass Spectrometry Data for **N-Butylbenzamide**

m/z	Relative Intensity (%)	Proposed Fragment
177	Moderate	$[\text{M}]^+$ (Molecular Ion)
135	High	$[\text{M} - \text{C}_3\text{H}_6]^+$
105	100 (Base Peak)	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl Cation)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl Cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Butylbenzamide** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C .

IR Spectroscopy

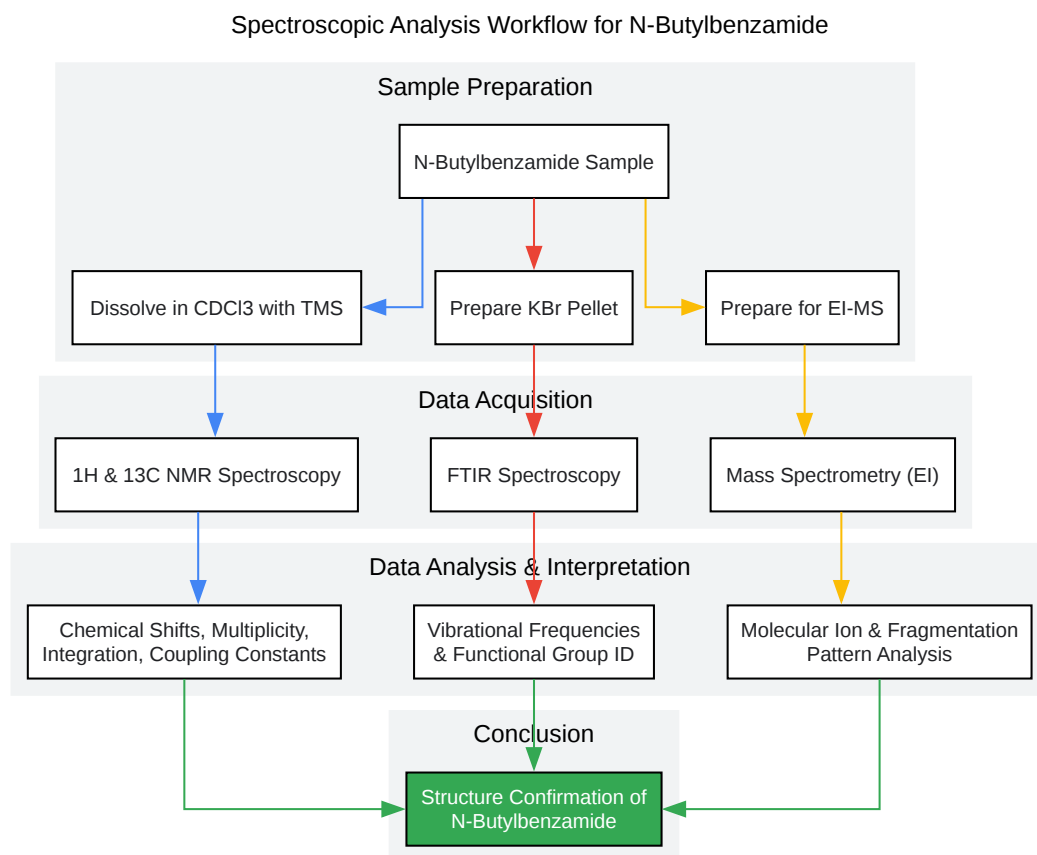
- **Sample Preparation (KBr Pellet):** Grind a small amount (1-2 mg) of **N-Butylbenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of **N-Butylbenzamide** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile samples.
- **Ionization:** Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- **Data Acquisition and Analysis:** The instrument's software will record the mass-to-charge ratio (m/z) and the relative abundance of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N-Butylbenzamide**, from sample preparation to data interpretation and structure confirmation.



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Caption: Logical workflow for the spectroscopic analysis of **N-Butylbenzamide**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com